3-(Ethylamino)butanoic acid

Description

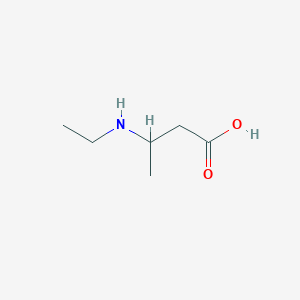

3-(Ethylamino)butanoic acid is an organic compound with the molecular formula C₆H₁₃NO₂ It is a derivative of butanoic acid, where an ethylamino group is attached to the third carbon atom of the butanoic acid chain

Properties

IUPAC Name |

3-(ethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-5(2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDCZZABOMHICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylamino)butanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of ethylamine with a suitable butanoic acid derivative under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using ethylamine and butanoic acid derivatives. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.18 g/mol

- IUPAC Name : 3-(ethylamino)butanoic acid

- Structure : The compound features an ethylamino group attached to the third carbon of the butanoic acid chain, which influences its reactivity and interactions with biological systems.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations:

- Oxidation : Can lead to the formation of ketones or aldehydes.

- Reduction : Facilitates the creation of alcohols.

- Substitution Reactions : Enables the synthesis of diverse substituted derivatives.

This versatility makes it a crucial intermediate in the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized to study amino acid metabolism and enzyme interactions. The ethylamino group can form hydrogen bonds or ionic interactions with enzymes, influencing metabolic pathways:

- Enzyme Inhibition : The compound may act as a substrate or inhibitor in metabolic processes.

- Amino Acid Studies : It provides insights into amino acid derivatives' roles in biological systems .

Industry

The compound is also significant in industrial applications:

- Specialty Chemicals Production : It is used as an intermediate for producing various specialty chemicals.

- Chemical Intermediates : Its derivatives are employed in manufacturing processes across multiple sectors, including pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Amino Acid Derivatives

A study demonstrated the synthesis of various amino acid derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity, indicating potential applications in drug development .

Research assessed the antimicrobial properties of compounds derived from this compound. Results showed significant activity against several bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Formation of aldehydes, ketones |

| Biology | Studies on amino acid metabolism | Enzyme inhibition studies |

| Industry | Production of specialty chemicals | Intermediates for pharmaceuticals |

Mechanism of Action

The mechanism of action of 3-(ethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

3-(Methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.

3-(Propylamino)butanoic acid: Contains a propylamino group, leading to different chemical properties.

3-(Butylamino)butanoic acid: Features a butylamino group, which affects its reactivity and applications.

Uniqueness: 3-(Ethylamino)butanoic acid is unique due to the specific size and properties of the ethylamino group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

3-(Ethylamino)butanoic acid, also known as ethylamino butanoic acid, is a compound with the molecular formula C6H13NO2. It has gained attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 131.18 g/mol

- CAS Number : 859284-78-9

- Structure :

- SMILES: CCNC(C)CC(=O)O

1. Neurotransmitter Modulation

This compound has been studied for its role in modulating neurotransmitter systems. It is believed to influence the levels of certain neurotransmitters, which may have implications for mood regulation and cognitive functions.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

3. Metabolic Pathways

The compound is involved in metabolic pathways related to amino acids, particularly in the metabolism of branched-chain amino acids (BCAAs). Its role as a metabolic intermediate suggests potential effects on energy metabolism and muscle synthesis.

Case Studies and Experimental Data

- Study on Neuroprotective Effects

- Anti-inflammatory Activity Assessment

- Metabolic Impact Study

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.